An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-8-methoxyquinoline
An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-bromo-8-methoxyquinoline, a key intermediate in medicinal chemistry. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway to support drug discovery and development efforts.
Introduction
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom and a methoxy group at the 5- and 8-positions, respectively, of the quinoline ring can significantly influence the molecule's physicochemical properties and biological activity. 5-bromo-8-methoxyquinoline serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for cancer therapy.[4][5]
Synthesis of 5-bromo-8-methoxyquinoline
The primary synthetic route to 5-bromo-8-methoxyquinoline involves the electrophilic bromination of 8-methoxyquinoline. This reaction is regioselective, yielding the desired product as the major isomer.[6]
Experimental Protocol: Bromination of 8-methoxyquinoline
This protocol is adapted from the procedure described by Ökten et al. (2016).[6]
Materials:
-
8-methoxyquinoline
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (AcOEt)
-
Hexane
-
Alumina for column chromatography
Procedure:
-
In a fume hood, a solution of bromine (1.1 equivalents) in chloroform is prepared.
-
The bromine solution is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled dichloromethane over 10 minutes at ambient temperature, while protecting the reaction from light.[7]
-
The reaction mixture is stirred for 48 hours, and the progress is monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, the organic layer is washed three times with a 5% aqueous sodium bicarbonate solution.[6]
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[6][7]
-
The crude product is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane.[6][7]
-
Evaporation of the solvent from the collected fractions yields 5-bromo-8-methoxyquinoline as a brown solid.[6]
Characterization Data
The structural confirmation and purity of the synthesized 5-bromo-8-methoxyquinoline are established through various analytical techniques.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Brown solid | [6] |
| Melting Point | 80-82 °C | [6] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |
| H-2 | 8.95 | dd | 4.2, 1.6 | CH | [8] |
| H-4 | 8.50 | dd | 8.6, 1.6 | CH | [8] |
| H-6 | 7.73 | d | 8.4 | CH | [8] |
| H-3 | 7.55 | dd | 8.5, 4.2 | CH | [8] |
| H-7 | 6.94 | d | 8.4 | CH | [8] |
| -OCH₃ | 4.09 | s | - | CH₃ | [8] |
| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) ppm | Reference(s) |
| C-8 | 155.35 | [8] |
| C-2 | 149.88 | [8] |
| C-8a | 140.94 | [8] |
| C-4 | 135.76 | [8] |
| C-6 | 130.23 | [8] |
| C-4a | 128.34 | [8] |
| C-3 | 122.93 | [8] |
| C-5 | 112.02 | [8] |
| C-7 | 108.29 | [8] |
| -OCH₃ | 56.33 | [8] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 2915, 2848 | C-H stretch | [6] |
| 1600, 1588, 1500 | C=C stretch | [6] |
| 1460 | C-H bend | [6] |
| 1352, 1300 | C-O stretch | [6] |
Visualization of Processes
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of 5-bromo-8-methoxyquinoline.
Caption: Workflow for the synthesis of 5-bromo-8-methoxyquinoline.
Relevance in Drug Discovery: Inhibition of Cancer Signaling Pathways
Quinoline derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and survival. A common target is the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in many cancers.[4] The diagram below provides a simplified representation of this pathway and the potential point of inhibition by quinoline-based compounds.
Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by quinoline derivatives.
Conclusion
This technical guide provides essential information for the synthesis and characterization of 5-bromo-8-methoxyquinoline. The detailed protocols and compiled data serve as a valuable resource for researchers in medicinal chemistry and drug development. The versatile nature of the quinoline scaffold, coupled with the potential for further functionalization of the bromo- and methoxy-substituted rings, positions this compound as a key starting material for the discovery of novel therapeutic agents, particularly in the realm of oncology.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
